![molecular formula C20H14N2O2S B2767186 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid CAS No. 58327-77-8](/img/structure/B2767186.png)
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is a chemical compound with the linear formula C20H15N3OS . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-b]pyridine core, which is a bicyclic system containing a thiophene (a five-membered ring with four carbon atoms and one sulfur atom) fused to a pyridine (a six-membered ring with five carbon atoms and one nitrogen atom) .Chemical Reactions Analysis
The reaction of N-substituted amides of 3-amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxylic acids with ninhydrin in the presence of catalytic amounts of sulfuric acid gave 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones .Physical And Chemical Properties Analysis
The molecular weight of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid is 345.426 . Other physical and chemical properties are not well-documented in the available literature.Scientific Research Applications
Synthesis of Spiro Compounds
The reaction of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid amides with ninhydrin in the presence of sulfuric acid leads to the formation of 1′-spiro[indene-2,2′-pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine]-1,3,4′(3′H)-triones . These spiro compounds are of interest due to their complex molecular architecture and potential biological activities.
Antidote for Herbicides
In agrochemistry, derivatives of this compound have shown moderate antidote effects against the herbicide 2,4-D . This application is significant for developing substances that can mitigate the impact of herbicides on non-target plants.
Antibacterial Agents
Some tricyclic compounds derived from 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid exhibit antibacterial properties . This opens up possibilities for the development of new antibiotics or disinfectants.
Anti-Cancer Agents
Derivatives of this compound have been identified as inhibitors of pim-1 kinases, which have anti-cancer effects . This application is crucial for cancer research and the development of targeted therapies.
Treatment of Diabetes Mellitus
Compounds related to 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid have been found to inhibit gluconeogenesis, making them promising candidates for the treatment of type 2 diabetes mellitus .
Design of Polycyclic Systems
The compound serves as a precursor for designing various polycyclic systems, which are of interest as candidate substances for bioscreening . This is particularly relevant in the search for new drugs and therapeutic agents.
Fluorescent Sensors
While not directly related to 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid , similar compounds like 2-amino-4,6-diphenyl-pyridine-3-carbonitrile have been used in fluorescent sensors . This suggests potential applications in developing sensors for monitoring various biological and chemical processes.
Catalysis
Pyridine derivatives are known to act as effective catalysts in various chemical reactions . While the specific catalytic applications of 3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid are not detailed, the structural similarities suggest potential use in catalysis.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cdk8 , a cyclin-dependent kinase involved in cell cycle regulation.
Mode of Action
Based on its structural similarity to other thieno[2,3-b]pyridine derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
If it does inhibit cdk8 as suggested , it could impact pathways related to cell cycle regulation and potentially have anti-cancer effects.
Pharmacokinetics
Compounds with high tpsa values, like this one, may have a low ability to penetrate through the cell membrane or blood-brain barrier .
Result of Action
Similar compounds have shown a range of biological activities, including antibacterial effects and inhibition of certain kinases .
properties
IUPAC Name |
3-amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c21-17-16-14(12-7-3-1-4-8-12)11-15(13-9-5-2-6-10-13)22-19(16)25-18(17)20(23)24/h1-11H,21H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVCAHMLQMOYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)O)N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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